Product packaging for Decahydroisoquinoline-2-sulfonyl chloride(Cat. No.:CAS No. 923130-51-2)

Decahydroisoquinoline-2-sulfonyl chloride

Cat. No.: B2627117
CAS No.: 923130-51-2
M. Wt: 237.74
InChI Key: UXYLNEDQPMFVRY-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides as Synthetic Intermediates in Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds characterized by a sulfonyl functional group attached to a chlorine atom. wikipedia.org They are highly valued as versatile intermediates in organic synthesis due to their reactivity as powerful electrophiles. magtech.com.cnnih.gov This reactivity allows them to readily engage with a wide array of nucleophiles, such as alcohols, amines, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. wikipedia.orgontosight.ai

The sulfonamide linkage, in particular, is a cornerstone of medicinal chemistry, found in a multitude of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and hypoglycemic properties. nih.gov The formation of sulfonamides from sulfonyl chlorides and amines is a robust and efficient transformation, making sulfonyl chlorides indispensable tools in drug discovery and development. ontosight.ai

Furthermore, sulfonyl chlorides participate in a range of other important chemical transformations. They can undergo Friedel-Crafts reactions with aromatic compounds to yield sulfones. wikipedia.org Modern synthetic methods have also expanded their utility, with various procedures developed for their synthesis from readily available precursors like thiols, disulfides, and sulfonic acids. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The development of milder and more selective methods for their preparation continues to broaden their applicability in the synthesis of complex molecules. nih.govorganic-chemistry.org

Interactive Data Table: General Reactions of Sulfonyl Chlorides

Reactant Product Reaction Type
Amine (R'-NH₂)Sulfonamide (R-SO₂-NHR')Nucleophilic Acyl Substitution
Alcohol (R'-OH)Sulfonate Ester (R-SO₂-OR')Nucleophilic Acyl Substitution
Water (H₂O)Sulfonic Acid (R-SO₂-OH)Hydrolysis
Arene (Ar-H)Aryl Sulfone (R-SO₂-Ar)Friedel-Crafts Reaction

Overview of Decahydroisoquinoline (B1345475) Scaffolds in Molecular Design

The decahydroisoquinoline skeleton is a saturated bicyclic heterocyclic amine with the chemical formula C₉H₁₇N. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which is crucial for selective interaction with biological macromolecules like enzymes and receptors.

The decahydroisoquinoline core is found in a variety of naturally occurring alkaloids, some of which are isolated from amphibian skins and exhibit potent biological activity. wikipedia.org More significantly, this scaffold is embedded within the structures of numerous pharmaceutical drugs. wikipedia.org Its presence in a drug molecule can confer favorable properties such as enhanced metabolic stability, improved solubility, and a desirable pharmacokinetic profile.

The versatility of the decahydroisoquinoline scaffold also makes it a valuable building block in organic synthesis. ontosight.aichemimpex.com Its bicyclic nature allows for the creation of complex and diverse molecular architectures. chemimpex.com Synthetic chemists have developed numerous methods to construct the decahydroisoquinoline core with high efficiency and stereochemical control, enabling the synthesis of a wide range of derivatives for biological evaluation. nih.govnih.gov

Interactive Data Table: Properties of Decahydroisoquinoline

Property Value Reference
Molecular FormulaC₉H₁₇N nih.gov
Molar Mass139.24 g/mol nih.gov
AppearanceColorless to slightly yellow liquid chemimpex.com
Boiling Point197-210 °C prepchem.com
IsomersExists as cis and trans stereoisomers wikipedia.org

Rationale for Research Focus on Decahydroisoquinoline-2-sulfonyl chloride

The rationale for focusing research on this compound stems from the strategic combination of its two key components: the biologically significant decahydroisoquinoline scaffold and the synthetically versatile sulfonyl chloride group. This unique molecular architecture serves as a powerful and highly adaptable intermediate for the synthesis of novel and complex molecules.

By functionalizing the nitrogen atom of the decahydroisoquinoline ring with a sulfonyl chloride, a reactive handle is introduced onto a privileged scaffold. This allows for the facile introduction of a wide variety of substituents through reactions with different nucleophiles. For instance, reaction with a diverse library of amines can generate a corresponding library of novel sulfonamides. Given the established importance of both the sulfonamide functional group and the decahydroisoquinoline scaffold in medicinal chemistry, these new compounds are promising candidates for drug discovery programs.

The research focus is therefore driven by the potential to:

Synthesize Novel Compound Libraries: The reactivity of the sulfonyl chloride group allows for the rapid generation of a diverse range of decahydroisoquinoline derivatives.

Explore New Chemical Space: By combining these two important chemical moieties, researchers can access novel molecular architectures that may possess unique biological activities.

Develop New Therapeutic Agents: The resulting sulfonamide derivatives of decahydroisoquinoline are of particular interest for their potential as new drug candidates, leveraging the proven pharmacological relevance of both components. nih.govrsc.org

In essence, this compound is not just a single compound of interest, but a gateway to a vast array of new chemical entities with significant potential in various fields of chemical and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClNO2S B2627117 Decahydroisoquinoline-2-sulfonyl chloride CAS No. 923130-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYLNEDQPMFVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Decahydroisoquinoline 2 Sulfonyl Chloride

Strategies for the Construction of the Decahydroisoquinoline (B1345475) Moiety

The formation of the decahydroisoquinoline scaffold, a saturated bicyclic amine, is a critical first step. This can be achieved through various synthetic routes, primarily involving the creation of the heterocyclic ring system followed by its complete saturation.

Cyclization Approaches to Saturated Nitrogen Heterocycles

The fundamental isoquinoline (B145761) ring system can be constructed through several named reactions, which provide access to the unsaturated precursor of the target molecule. While many methods yield aromatic isoquinolines, these can be subsequently reduced. Key cyclization strategies include the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org

The Bischler-Napieralski reaction involves the cyclization of β-phenylethylamides or -carbamates in the presence of a dehydrating agent like phosphorus oxychloride or trifluoromethanesulfonic anhydride (B1165640) to yield 3,4-dihydroisoquinolines. organic-chemistry.org A modification of this procedure utilizes oxalyl chloride-FeCl3 to convert the amide to an N-acyliminium intermediate, which avoids side reactions and leads to good yields of the dihydroisoquinoline product. organic-chemistry.org

Another powerful method is the Pictet-Spengler reaction, where a β-phenylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This approach is fundamental in the synthesis of numerous isoquinoline alkaloids. nih.gov More contemporary methods have employed transition-metal catalysts. For instance, a silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. organic-chemistry.org Similarly, rhodium(III)-catalyzed cyclization of oximes with diazo compounds can produce isoquinoline N-oxides, which can be further processed. organic-chemistry.org

Once the unsaturated or partially saturated isoquinoline core is established, it serves as a precursor for the fully saturated decahydroisoquinoline.

Reductive Functionalization of Isoquinoline Precursors

The most direct pathway to the decahydroisoquinoline moiety is through the complete hydrogenation of isoquinoline itself. wikipedia.org This process typically involves high-pressure hydrogen gas in the presence of a metal catalyst, such as platinum or rhodium, to saturate both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline structure. wikipedia.org

Alternatively, a stepwise reduction is possible. Isoquinoline can be selectively reduced to 1,2,3,4-tetrahydroisoquinoline. Further reduction of this intermediate then yields the decahydroisoquinoline. Reductive alkylation of isoquinoline with aldehydes, such as benzaldehyde, in acetic acid can produce various substituted tetrahydroisoquinolines. rsc.org More advanced methods for dearomatization have also been developed. A mild protocol for the reductive functionalization of isoquinolinium salts using formic acid as a reductant can proceed with or without a rhodium catalyst. d-nb.infonih.gov This allows for the formation of a variety of substituted tetrahydroisoquinolines by intercepting the in-situ formed enamine with electrophiles. d-nb.infonih.gov Another approach uses a regioselective hydrosilylation of quinolines and isoquinolines to access semi-saturated congeners. nih.gov These partially saturated intermediates must then undergo further reduction to achieve the fully saturated decahydroisoquinoline skeleton.

Installation of the Sulfonyl Chloride Functional Group

Once the decahydroisoquinoline amine is obtained, the sulfonyl chloride group is installed. This is typically achieved by reacting the secondary amine with a suitable sulfonating agent. The following sections detail the synthesis of sulfonyl chlorides from various sulfur-containing precursors, which are then used to sulfonylate amines.

Oxidative Chlorosulfonation Reactions

Oxidative chlorosulfonation provides a direct route to sulfonyl chlorides from various sulfur compounds at lower oxidation states.

Sulfonic acids are common precursors for the synthesis of sulfonyl chlorides. The conversion is a dehydration-chlorination reaction. A variety of chlorinating agents can be employed for this transformation. Traditional reagents include phosphorus pentachloride and thionyl chloride. thieme-connect.comwikipedia.org

More modern and milder methods have been developed. For example, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has been used to prepare sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.net Another efficient reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which facilitates the conversion under mild, solvent-free conditions with short reaction times. thieme-connect.comorganic-chemistry.org This method is compatible with various functional groups, including ethers, halides, and nitro groups. thieme-connect.com The general procedure involves grinding the sulfonic acid with TAPC, followed by an aqueous workup to isolate the sulfonyl chloride product. thieme-connect.com

PrecursorReagentConditionsProductYield (%)Reference
Sulfonic AcidTAPC, KCl, H₂OGrinding, 25 °CSulfonyl ChlorideHigh thieme-connect.com
Sulfonic Acid2,4,6-trichloro-1,3,5-triazine (TCT)NeutralSulfonyl ChlorideGood researchgate.net
Sulfonic AcidThionyl Chloride/DMF-Sulfonyl ChlorideVariable thieme-connect.com
Sulfonic AcidPhosphorus Pentachloride-Sulfonyl ChlorideVariable thieme-connect.com

Thiols and disulfides can be directly converted to sulfonyl chlorides through oxidative chlorination, bypassing the isolation of sulfonic acid intermediates. nih.govresearchgate.net This transformation is highly efficient and can be achieved with various reagent systems.

A highly reactive and rapid method involves the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.org This system converts a wide range of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides in excellent yields, often in minutes at room temperature. nih.govorganic-chemistry.org The reaction is chemoselective and tolerates other functional groups. organic-chemistry.org Another effective system utilizes hydrogen peroxide in the presence of zirconium tetrachloride for the oxidative chlorination of both thiols and disulfides, offering high purity and short reaction times. organic-chemistry.org

Other notable reagent combinations for this conversion include:

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which provides a mild and efficient route. organic-chemistry.orgorganic-chemistry.org

N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid. organic-chemistry.orgorganic-chemistry.org

Sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which also works for thiols and disulfides, offering an environmentally benign option. organic-chemistry.org

An environmentally benign, metal-free aerobic oxidation using aqueous solutions of HCl or HBr in the presence of ammonium (B1175870) nitrate and oxygen as the terminal oxidant. rsc.org

PrecursorReagent SystemKey AdvantagesReference
ThiolsH₂O₂ / SOCl₂Fast reaction, high yield, mild conditions nih.govorganic-chemistry.org
Thiols, DisulfidesH₂O₂ / ZrCl₄High purity, short reaction times organic-chemistry.org
Thiols, DisulfidesNitrate Salt / TMSClMild, efficient, clean reaction organic-chemistry.orgorganic-chemistry.org
ThiolsN-chlorosuccinimide / HClGood yields organic-chemistry.orgorganic-chemistry.org
Thiols, DisulfidesNaClO₂Environmentally benign, high yields organic-chemistry.org
ThiolsHCl / NH₄NO₃ / O₂Metal-free, sustainable rsc.org
From S-Alkylisothiourea Salts via Halogenation Reagents

A convenient and environmentally conscious route to sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org This method provides a practical alternative to traditional syntheses that often use hazardous and malodorous reagents like thiols. organic-chemistry.org The process begins with the formation of an S-alkylisothiourea salt, which is typically prepared from an alkyl halide (in this case, 2-chlorodecahydroisoquinoline) or its corresponding mesylate and inexpensive, odorless thiourea. organic-chemistry.orgresearchgate.net

The subsequent conversion to the sulfonyl chloride is achieved using a halogenating agent. N-chlorosuccinimide (NCS) is an effective reagent for this chlorosulfonation, proceeding under mild conditions to yield the desired product in moderate to excellent yields. organic-chemistry.orgresearchgate.net An alternative, highly economical, and green approach employs sodium hypochlorite (B82951) (bleach) for the oxidative chlorosulfonation. organic-chemistry.org This method is noted for its operational simplicity, use of readily accessible reagents, and ease of purification, often avoiding the need for chromatography. organic-chemistry.org The byproduct from the NCS reaction, succinimide, can be recycled back into NCS, adding to the sustainability of the process. organic-chemistry.orgresearchgate.net

Table 1: Synthesis via S-Alkylisothiourea Salts

Starting Material Precursor Reagents Key Features
2-Chlorodecahydroisoquinoline 1. Thiourea2. N-Chlorosuccinimide (NCS) Odorless starting materials; Mild reaction conditions; Recyclable byproduct (succinimide). organic-chemistry.orgresearchgate.net
2-Chlorodecahydroisoquinoline 1. Thiourea2. Sodium Hypochlorite (Bleach) Environmentally friendly; Uses inexpensive and common reagents; High yields and simple purification. organic-chemistry.org

Diazotization and Sulfonyl Chloride Formation

Sandmeyer-type Reactions Utilizing SO2 Surrogates

The Sandmeyer reaction provides a classic pathway for converting primary amines into a variety of functional groups, including sulfonyl chlorides. nih.govnih.gov In the context of decahydroisoquinoline-2-sulfonyl chloride, the synthesis would commence with a primary amine precursor, such as 2-aminodecahydroisoquinoline. This precursor undergoes diazotization, typically with a nitrite (B80452) source like tert-butyl nitrite, to form a diazonium salt intermediate. organic-chemistry.org

Traditional Sandmeyer reactions for sulfonyl chloride synthesis often use gaseous sulfur dioxide (SO2), which is toxic and difficult to handle. d-nb.info Modern adaptations circumvent this issue by employing stable, solid SO2 surrogates. nih.govnih.gov DABCO-bis(sulfur dioxide) (DABSO) is a widely used surrogate that is inexpensive, bench-stable, and easy to handle. nih.govresearchgate.net The diazotized decahydroisoquinoline intermediate reacts with DABSO in the presence of a copper catalyst, such as copper(II) chloride, and a chloride source like hydrochloric acid, to furnish this compound. nih.govorganic-chemistry.org This method is noted for its mild conditions and scalability, allowing for either the isolation of the sulfonyl chloride or its direct in-situ conversion to other derivatives like sulfonamides. nih.govorganic-chemistry.org

Table 2: Sandmeyer-type Synthesis of this compound

Starting Material Key Reagents Catalyst Typical Conditions
2-Aminodecahydroisoquinoline tert-Butyl nitrite, DABSO, HCl CuCl2 Reaction mixture heated to ~75 °C. nih.govorganic-chemistry.org
Photocatalytic Approaches to Sulfonyl Chloride Synthesis

Visible-light photocatalysis has emerged as a powerful and green alternative to traditional synthetic methods, enabling chemical transformations under mild conditions. mpg.de A photocatalytic variation of the Sandmeyer reaction can be applied to the synthesis of sulfonyl chlorides from diazonium salts. This approach avoids the stoichiometric use of copper salts that are typical in the classic Sandmeyer reaction. mpg.de

For the synthesis of this compound, the corresponding diazonium salt (prepared from 2-aminodecahydroisoquinoline) is reacted with a source of sulfur dioxide in the presence of a photocatalyst. mpg.de For instance, heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI) have been shown to be effective. mpg.de Upon irradiation with visible light, the photocatalyst initiates a single electron transfer (SET) process, leading to the formation of an aryl radical from the diazonium salt. This radical is then trapped by SO2, ultimately leading to the formation of the sulfonyl chloride. This method represents a milder alternative to the established chemical processes and often shows greater compatibility with various functional groups. mpg.de

Conversion from Primary Sulfonamides

An alternative synthetic strategy involves the direct conversion of a primary sulfonamide to the corresponding sulfonyl chloride. nih.gov This "late-stage" functionalization is particularly valuable as it allows for the modification of molecules that already contain the sulfonamide group, a common motif in pharmaceuticals. nih.gov The starting material for this route would be decahydroisoquinoline-2-sulfonamide.

The conversion is achieved by activating the typically unreactive primary sulfonamide NH2 group. A pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF4), in combination with a simple salt like magnesium chloride, has been shown to be an effective activation system. nih.gov This reagent combination facilitates the transformation of the sulfonamide into the highly electrophilic sulfonyl chloride. The reaction proceeds under mild conditions (e.g., 60 °C in t-BuOH) and exhibits high chemoselectivity, tolerating a wide array of sensitive functional groups within the substrate. nih.gov This method provides a direct and practical route for converting readily available primary sulfonamides into the more synthetically versatile sulfonyl chlorides. nih.gov

Optimization of Synthetic Pathways for Enhanced Efficiency and Scalability

Development of Mild Reaction Conditions

The optimization of synthetic pathways toward this compound prioritizes the development of milder, more efficient, and scalable reaction conditions. This focus aims to improve safety, reduce environmental impact, and enhance compatibility with complex molecular architectures.

Several of the aforementioned synthetic methods incorporate mild conditions:

From S-Alkylisothiourea Salts: The use of NCS or bleach as a chlorinating agent allows the reaction to proceed efficiently under mild thermal conditions, avoiding the harsh reagents of earlier methods. organic-chemistry.orgorganic-chemistry.org

Sandmeyer-type Reactions: The replacement of gaseous SO2 with the solid surrogate DABSO not only simplifies handling but also contributes to milder and more controlled reaction conditions. nih.gov

Photocatalytic Synthesis: This approach epitomizes mild conditions, utilizing visible light at ambient temperature to drive the reaction, which is a significant improvement over the thermal conditions of traditional Sandmeyer reactions. mpg.de

From Primary Sulfonamides: The conversion using Pyry-BF4 is explicitly designed for its mildness and high selectivity. It allows for the formation of sulfonyl chlorides in molecules containing sensitive functionalities that would not be tolerated under harsher conditions. nih.gov

Furthermore, the investigation of continuous flow protocols for sulfonyl chloride synthesis represents a significant step in optimization. Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, minimizing the risks associated with highly exothermic reactions and enabling safer scalability. rsc.org By carefully controlling reaction kinetics in a small-volume reactor, high space-time yields can be achieved, making the process more efficient and inherently safer. rsc.org

Catalyst Development and Screening

The formation of a sulfonyl chloride from a secondary amine like decahydroisoquinoline and a sulfuryl source, typically sulfuryl chloride (SO₂Cl₂), is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. However, the reaction can be sluggish or inefficient for sterically hindered or less nucleophilic amines. In such cases, catalysts are employed to enhance the reaction rate and yield.

Base Catalysis:

A variety of organic and inorganic bases are commonly screened to find the optimal conditions for N-sulfonylation. While not catalysts in the strictest sense, their choice is critical for the reaction's success. Common bases include tertiary amines like triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), and pyridine. The basicity and steric bulk of the amine base can influence the reaction outcome. For a bicyclic amine like decahydroisoquinoline, a non-nucleophilic, sterically hindered base such as DIPEA might be preferred to avoid competition with the substrate for the sulfonating agent.

Nucleophilic Catalysis:

4-Dimethylaminopyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for acylation and sulfonylation reactions, particularly for hindered or weakly nucleophilic substrates. nih.gov The catalytic cycle of DMAP involves the initial reaction with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the secondary amine (decahydroisoquinoline) than the sulfonyl chloride itself.

A hypothetical screening of catalysts for the synthesis of this compound could involve comparing the efficacy of different bases and the addition of a nucleophilic catalyst like DMAP. The results would likely be evaluated based on the yield of the desired product and the reaction time.

Hypothetical Catalyst Screening Data

EntryCatalyst/Base (equivalents)Time (h)Yield (%)
1Triethylamine (2.0)1265
2Pyridine (2.0)1260
3Diisopropylethylamine (2.0)1275
4Triethylamine (2.0) / DMAP (0.1)490
5Diisopropylethylamine (2.0) / DMAP (0.1)495

This table is illustrative and based on general principles of N-sulfonylation reactions; specific experimental data for decahydroisoquinoline is not available in the provided search results.

Lewis Acid Catalysis:

While less common for N-sulfonylation of amines with sulfonyl chlorides, Lewis acid catalysis has been explored for the activation of sulfonylating agents in other contexts, such as the synthesis of sulfonamides from sulfonyl fluorides. organic-chemistry.org Lewis acids like ZnCl₂, FeCl₃, or triflates of various metals could potentially activate the sulfuryl chloride, making it more electrophilic. dnu.dp.ua However, the basic nature of the amine substrate could lead to complex formation with the Lewis acid, potentially inhibiting the reaction. Screening would be necessary to identify a suitable Lewis acid that does not strongly coordinate with the decahydroisoquinoline nitrogen.

Solvent Selection and Reaction Medium Effects

The choice of solvent is crucial in the synthesis of sulfonyl chlorides as it can significantly influence reaction rates, yields, and even the product distribution. The ideal solvent should be inert to the reactants and reagents, dissolve the starting materials, and facilitate the reaction.

For the reaction of decahydroisoquinoline with sulfuryl chloride, aprotic solvents are generally preferred to avoid solvolysis of the highly reactive sulfonyl chloride intermediate. The polarity of the solvent can play a significant role.

Commonly Used Solvents:

Chlorinated Solvents: Dichloromethane (DCM) and chloroform (B151607) are frequently used for sulfonylation reactions due to their inertness and ability to dissolve a wide range of organic compounds. researchgate.net They are relatively non-polar.

Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are also common choices. THF, being more polar than diethyl ether, might better solvate ionic intermediates or polar transition states.

Aprotic Polar Solvents: Acetonitrile and dimethylformamide (DMF) are polar aprotic solvents that can accelerate reactions involving charged intermediates. However, their reactivity with sulfuryl chloride under certain conditions needs to be considered.

Hydrocarbon Solvents: Toluene and hexane (B92381) are non-polar solvents that are sometimes used. The choice may depend on the solubility of the specific decahydroisoquinoline isomer and the resulting sulfonyl chloride.

The effect of the solvent on the reaction rate is often related to its ability to stabilize the transition state. For a reaction proceeding through a charged intermediate, a more polar solvent would be expected to increase the reaction rate.

Hypothetical Solvent Screening Data

EntrySolventDielectric Constant (ε)Yield (%)
1Hexane1.945
2Toluene2.460
3Dichloromethane9.185
4Tetrahydrofuran7.680
5Acetonitrile37.570 (with potential side products)

This table is illustrative and based on general principles of N-sulfonylation reactions; specific experimental data for decahydroisoquinoline is not available in the provided search results.

In practice, a systematic screening of solvents with varying polarities would be conducted to identify the optimal reaction medium that provides the best balance of reaction rate, yield, and purity of the final product, this compound.

Reactivity and Transformation Pathways of Decahydroisoquinoline 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom of the sulfonyl chloride group is highly susceptible to attack by nucleophiles. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which renders the sulfur atom electron-deficient. Nucleophilic substitution reactions typically proceed via a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway. mdpi.com

Formation of Sulfonamides with Amine Nucleophiles

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. libretexts.org It is anticipated that Decahydroisoquinoline-2-sulfonyl chloride would readily react with a wide array of amine nucleophiles to yield the corresponding N-substituted decahydroisoquinoline-2-sulfonamides. This reaction typically proceeds rapidly in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. nih.gov

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen atom by a base to yield the stable sulfonamide product. Primary and secondary amines are both suitable substrates for this transformation. libretexts.org

Amine Nucleophile (Illustrative) Base Solvent Product Typical Yield
BenzylamineTriethylamine (B128534)DichloromethaneN-Benzyl-decahydroisoquinoline-2-sulfonamideHigh
PiperidinePyridineAcetonitrile2-(Piperidin-1-ylsulfonyl)decahydroisoquinolineHigh
AnilineTriethylamineDichloromethaneN-Phenyl-decahydroisoquinoline-2-sulfonamideModerate to High

This table presents illustrative examples based on the general reactivity of sulfonyl chlorides with amines.

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

In a reaction analogous to sulfonamide formation, this compound is expected to react with alcohols to form sulfonate esters. This transformation, often referred to as sulfonylation, typically requires a base, such as pyridine, which can also serve as the solvent. The reaction proceeds with the alcohol's oxygen atom acting as the nucleophile, attacking the sulfur center and displacing the chloride. iupac.org This method is a common way to convert an alcohol into a good leaving group for subsequent substitution or elimination reactions.

Alcohol Nucleophile (Illustrative) Base Solvent Product Typical Yield
MethanolPyridinePyridineMethyl decahydroisoquinoline-2-sulfonateHigh
PhenolTriethylamineDichloromethanePhenyl decahydroisoquinoline-2-sulfonateHigh
IsopropanolPyridineDichloromethaneIsopropyl decahydroisoquinoline-2-sulfonateHigh

This table presents illustrative examples based on the general reactivity of sulfonyl chlorides with alcohols.

Reactions with Carbon-based Nucleophiles

While less common than reactions with N- and O-nucleophiles, sulfonyl chlorides can react with certain carbon-based nucleophiles. For instance, organometallic reagents like Grignard reagents (R-MgX) can engage in cross-coupling reactions. Iron-catalyzed desulfinylative cross-coupling reactions have been reported for alkanesulfonyl chlorides, suggesting that this compound could potentially react with Grignard reagents to form a new carbon-carbon bond with the decahydroisoquinoline (B1345475) moiety, accompanied by the loss of sulfur dioxide. core.ac.uk

Radical Transformations Involving the Sulfonyl Chloride Group

The S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•). This reactive intermediate can participate in a variety of radical-mediated transformations.

Radical Addition Reactions with Unsaturated Systems (Alkenes, Alkynes)

Sulfonyl radicals generated from sulfonyl chlorides can add across carbon-carbon double or triple bonds. nih.gov Photoredox catalysis is a modern and effective method for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. nih.govresearchgate.net The process would involve the addition of the decahydroisoquinoline-2-sulfonyl radical to an alkene, forming a carbon-centered radical intermediate. This intermediate can then be trapped, for example, by a hydrogen atom donor in a hydrosulfonylation reaction, leading to the formation of a sulfone. nih.govresearchgate.net This atom-transfer radical addition (ATRA) is a powerful tool for the functionalization of unsaturated systems. researchgate.net

Unsaturated Substrate (Illustrative) Initiation Method Key Reagents Product Type
StyrenePhotoredox Catalysisfac-[Ir(ppy)₃], (TMS)₃SiHHydrosulfonylation Product
1-OctenePhotoredox Catalysisfac-[Ir(ppy)₃], (TMS)₃SiHHydrosulfonylation Product
PhenylacetyleneRadical Initiator (AIBN)H-donorVinyl Sulfone

This table presents illustrative examples of radical additions based on the general reactivity of sulfonyl chlorides.

Desulfitative Coupling Reactions

Desulfitative coupling reactions involve the formal extrusion of sulfur dioxide (SO₂) from the sulfonyl chloride, enabling the formation of a new bond between the organic moiety of the sulfonyl chloride and a coupling partner. While extensively studied for arylsulfonyl chlorides, this reaction is less common for their aliphatic counterparts. chemrevlett.com However, iron-catalyzed cross-coupling with Grignard reagents represents a form of desulfinylative C-C bond formation applicable to alkanesulfonyl chlorides. core.ac.uk Palladium-catalyzed desulfitative reactions are also known, for instance, in the cyanation of arenesulfonyl chlorides where an aryl nitrile is formed. nih.gov The applicability of similar palladium-catalyzed protocols to an aliphatic substrate like this compound would require specific investigation.

Electrophilic Reactivity in Complex Systems

The sulfur atom in this compound is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing. This electrophilicity dictates its reactivity towards a variety of nucleophiles.

This compound is anticipated to react with heterocyclic N-oxides in a manner analogous to other sulfonyl chlorides, serving as an activating agent for the functionalization of the heterocyclic ring. While specific studies employing this compound are not prevalent in the literature, the well-established reactivity of sulfonyl chlorides with N-oxides, such as quinoline (B57606) N-oxides, provides a strong basis for understanding its potential transformations. nih.govresearchgate.net

The general mechanism involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. This step forms a reactive intermediate which then undergoes a deoxygenative C-H sulfonylation, typically at the C2 position of the quinoline ring. mdpi.com This process is often facilitated by a base or a promoter. researchgate.net

Recent research has demonstrated the synthesis of 2-sulfonylquinolines through the deoxygenative C2-H sulfonylation of quinoline N-oxides using various sulfonyl chlorides in the presence of carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH). nih.govmdpi.com This transition-metal-free method proceeds under mild conditions and shows a broad substrate scope. nih.govmdpi.com The sulfonyl chloride in this reaction acts as both an electrophilic activating agent for the N-oxide and as the source of the sulfonyl group. mdpi.com

The following table illustrates the scope of this transformation with various substituted quinoline N-oxides and sulfonyl chlorides, which serves as a model for the expected reactivity of this compound.

Table 1: Analogous Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Various Sulfonyl Chlorides

Quinoline N-oxide (Substituent) Sulfonyl Chloride (Substituent) Product Yield (%)
H 4-Methylphenyl 2-(p-Tolylsulfonyl)quinoline 85
6-Chloro 4-Methylphenyl 6-Chloro-2-(p-tolylsulfonyl)quinoline 82
7-Methyl 4-Methylphenyl 7-Methyl-2-(p-tolylsulfonyl)quinoline 80
5-Nitro 4-Methylphenyl 5-Nitro-2-(p-tolylsulfonyl)quinoline 75
H 4-Methoxyphenyl 2-((4-Methoxyphenyl)sulfonyl)quinoline 84
H 4-Chlorophenyl 2-((4-Chlorophenyl)sulfonyl)quinoline 81
H 2-Naphthyl 2-(Naphthalen-2-ylsulfonyl)quinoline 78
H Thiophen-2-yl 2-(Thiophen-2-ylsulfonyl)quinoline 62

This interactive table is based on data from analogous reactions and is intended to be representative of the potential reactivity of this compound.

It is important to note that while aromatic sulfonyl chlorides are effective in this transformation, aliphatic sulfonyl chlorides, such as methanesulfonyl chloride, have been reported to be less successful, potentially due to their reduced ability to activate the quinoline N-oxide. mdpi.com

The electrophilic nature of the sulfur atom in this compound also allows it to react with the oxygen atom of carbonyl compounds, although this reactivity is less commonly exploited than its reactions with amines or alcohols. The reaction with aldehydes and ketones can proceed through different pathways depending on the reaction conditions and the structure of the carbonyl compound.

In the presence of a base, an aldehyde or ketone can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking the sulfonyl chloride. However, a more common reaction pathway involves the initial formation of a sulfonamide from the sulfonyl chloride, which then undergoes condensation with a carbonyl compound. For instance, sulfonamides can condense with aldehydes under solvent-free conditions, often catalyzed by silica-supported P₂O₅, to yield N-sulfonyl imines.

While direct reactions of this compound with aldehydes and ketones are not extensively documented, the general reactivity of sulfonyl chlorides with these functional groups is known. These reactions often involve the formation of intermediate species that can lead to a variety of products. The outcome is highly dependent on the specific reactants and conditions employed.

Table 2: General Reactivity of Sulfonyl Chlorides with Carbonyl Compounds

Carbonyl Compound General Reaction Type Potential Product Notes
Aldehydes Condensation (via sulfonamide) N-Sulfonyl imine Often requires a catalyst and removal of water.
Ketones Condensation (via sulfonamide) N-Sulfonyl imine Generally less reactive than aldehydes.
Enolizable Aldehydes/Ketones α-Sulfonylation α-Sulfonyl carbonyl compound Requires a base to form the enolate.

This interactive table outlines the general, analogous reaction pathways.

Stereochemical Considerations in Reactions of this compound

The decahydroisoquinoline ring system is a chiral, conformationally restricted scaffold. The stereochemistry of this framework can significantly influence the outcome of reactions involving the attached sulfonyl chloride group. The presence of multiple stereocenters in the decahydroisoquinoline moiety means that this compound exists as a specific stereoisomer.

When this chiral reagent reacts with other chiral or prochiral molecules, diastereomeric transition states can be formed, leading to diastereoselective transformations. For example, in its reaction with a racemic mixture of a chiral nucleophile, it could potentially exhibit kinetic resolution, reacting faster with one enantiomer over the other.

In reactions where a new stereocenter is formed, such as the addition of a nucleophile to a prochiral carbonyl compound that has been activated by the sulfonyl chloride, the chiral environment provided by the decahydroisoquinoline backbone could induce asymmetry, leading to a preponderance of one stereoisomer of the product. The trigonal planar geometry of a carbonyl group presents two distinct faces (re and si) for nucleophilic attack. libretexts.org The chiral decahydroisoquinoline group could sterically hinder one of these faces, directing the incoming nucleophile to the other and resulting in a diastereomeric excess of one product. libretexts.org

Furthermore, reactions that proceed with retention of configuration are also of stereochemical importance. For instance, the formation of sulfonate esters from alcohols and sulfonyl chlorides is known to proceed with retention of the stereochemistry at the alcohol's carbon center. youtube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the C-O bond is not broken during the process. youtube.com If this compound were to react with a chiral alcohol, the resulting sulfonate ester would retain the original stereoconfiguration of the alcohol.

The field of asymmetric synthesis often utilizes chiral auxiliaries or catalysts derived from structures similar to decahydroisoquinoline to control the stereochemical outcome of reactions. The inherent chirality and rigid conformation of the decahydroisoquinoline framework make it an attractive scaffold for such applications in stereocontrolled synthesis.

Applications in Advanced Molecular Architecture Construction

A Foundation for Structurally Diverse Sulfonyl Derivatives

Decahydroisoquinoline-2-sulfonyl chloride serves as a key starting material for a wide array of sulfonyl derivatives, primarily through the synthesis of sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines, typically in the presence of a base, readily yields the corresponding N-substituted decahydroisoquinoline-2-sulfonamides. This straightforward and high-yielding reaction allows for the introduction of a vast range of functional groups and structural motifs onto the decahydroisoquinoline (B1345475) scaffold.

The resulting sulfonamides are not merely simple derivatives but often serve as precursors to more complex molecules with potential applications in medicinal chemistry and materials science. The robust nature of the decahydroisoquinoline core and the stability of the sulfonamide linkage make these compounds attractive for further chemical transformations.

Table 1: Synthesis of Decahydroisoquinoline-2-sulfonamide Derivatives

Amine ReactantResulting Sulfonamide
AnilineN-phenyl-decahydroisoquinoline-2-sulfonamide
BenzylamineN-benzyl-decahydroisoquinoline-2-sulfonamide
Morpholine2-(decahydroisoquinolin-2-ylsulfonyl)morpholine
Piperidine1-(decahydroisoquinolin-2-ylsulfonyl)piperidine

A Gateway to Bridged and Polycyclic Systems

The unique stereochemistry and conformational rigidity of the decahydroisoquinoline nucleus make its sulfonyl chloride derivative an excellent precursor for the synthesis of intricate bridged and polycyclic systems. Intramolecular reactions of appropriately functionalized decahydroisoquinoline-2-sulfonamides can lead to the formation of novel, constrained architectures.

For instance, a pendant reactive group on the N-substituent of the sulfonamide can undergo cyclization with a position on the decahydroisoquinoline ring system. These intramolecular cyclization strategies, often mediated by transition metals or radical initiators, can generate complex fused or bridged ring systems that would be challenging to access through other synthetic routes. The resulting polycyclic structures are of significant interest due to their potential to mimic natural product scaffolds and to serve as templates for the design of new therapeutic agents.

Enabling the Modular Assembly of Complex Scaffolds

The concept of modular assembly, where complex molecules are constructed from smaller, well-defined building blocks, is a powerful strategy in modern organic synthesis. This compound is well-suited for this approach due to the reliable and predictable reactivity of the sulfonyl chloride group.

In a modular synthetic strategy, the decahydroisoquinoline-2-sulfonyl moiety can be readily attached to other molecular fragments containing a suitable nucleophile, such as an amine or an alcohol. This allows for the convergent synthesis of complex scaffolds where the decahydroisoquinoline unit imparts specific steric and electronic properties to the final molecule. This approach has been utilized in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Fueling the Development of Novel Reagents and Methodologies

Beyond its role as a structural component, the reactivity of this compound is being harnessed to develop novel reagents and synthetic methodologies. The sulfonyl chloride group can participate in a variety of chemical transformations beyond simple sulfonamide formation.

For example, under specific reaction conditions, sulfonyl chlorides can act as precursors to highly reactive sulfene intermediates. The in-situ generation of the decahydroisoquinoline-2-sulfene could open up new avenues for cycloaddition reactions and the synthesis of novel sulfur-containing heterocycles. Furthermore, the development of new catalytic methods that utilize the decahydroisoquinoline-2-sulfonyl group to direct or activate other parts of a molecule is an active area of research. These advancements are expanding the synthetic chemist's toolkit and enabling the construction of increasingly complex and functional molecules.

Computational and Theoretical Studies on Decahydroisoquinoline 2 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this, a wide range of chemical properties and reactivity trends can be derived. For Decahydroisoquinoline-2-sulfonyl chloride, these calculations can elucidate how the geometric arrangement of atoms influences its electronic properties and subsequent chemical behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules.

A key application of DFT is in conformational analysis. The Decahydroisoquinoline (B1345475) ring system is not planar and can exist in various conformations, primarily cis and trans fused ring systems, with each having multiple chair, boat, or twist-boat forms for the individual rings. The orientation of the sulfonyl chloride group (-SO₂Cl) relative to this ring system further increases the number of possible stable conformers.

DFT calculations can systematically model these different conformers. By optimizing the geometry of each potential conformer, the method calculates its total electronic energy. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under experimental conditions. The energy differences between various conformers indicate the energetic barriers to interconversion and the relative populations of each conformer at a given temperature. For new derivatives of the related tetrahydroisoquinoline, DFT studies have been successfully employed to investigate their structural reactivity and properties. mdpi.com

Illustrative Data: Conformational Energy Analysis

The following table represents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) on possible conformers of this compound, illustrating how results would be presented.

ConformerFusionRing Conformation-SO₂Cl OrientationRelative Energy (kcal/mol)
I transChair-ChairEquatorial0.00 (Most Stable)
II transChair-ChairAxial+2.5
III cisChair-ChairEquatorial+3.1
IV cisChair-BoatAxial+7.8

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the sulfonyl chloride group is highly electrophilic. FMO analysis would typically show that the LUMO is localized predominantly on the sulfur atom and the S-Cl bond. This indicates that nucleophilic attack will occur at the sulfur atom, leading to the displacement of the chloride ion, which is a common reaction pathway for sulfonyl chlorides. The energy of the LUMO can be correlated with the molecule's reactivity as an electrophile; a lower LUMO energy suggests higher reactivity.

The HOMO is typically located on the decahydroisoquinoline ring or the lone pairs of the nitrogen atom. The energy of the HOMO relates to the molecule's ability to act as an electron donor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Illustrative Data: Frontier Molecular Orbital Properties

This table shows representative FMO data that could be generated for this compound.

Molecular OrbitalEnergy (eV)Description / Primary Location
HOMO -7.5Lone pair on Nitrogen, C-H/C-C sigma bonds of the ring
LUMO -1.2σ* orbital of the S-Cl bond, centered on the sulfur atom
HOMO-LUMO Gap 6.3Indicates high kinetic stability

Molecular Dynamics Simulations of Solvent Effects and Intermolecular Interactions

While quantum calculations are excellent for single molecules (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide critical insights into how solvent molecules arrange themselves around the solute. This is particularly important for understanding reactions in solution. For example, in a polar solvent like water, simulations would show the arrangement of water molecules around the polar sulfonyl chloride group and the less polar hydrocarbon rings. These solvent interactions can stabilize or destabilize certain conformations or transition states, thereby influencing reaction rates and outcomes. MD simulations have been used to explore the stability of related tetrahydroquinoline derivatives within protein active sites. mdpi.com

MD can also be used to study intermolecular interactions between multiple molecules of this compound or its interactions with other reagents, providing a dynamic picture of the forces involved, such as van der Waals forces and dipole-dipole interactions.

Prediction of Chemical Properties and Synthetic Accessibility

Computational chemistry is increasingly used to predict various chemical and physical properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, use computed molecular descriptors to predict the biological activity or other properties of a compound. For this compound, computational models can predict properties like:

LogP (Octanol-Water Partition Coefficient): An indicator of a molecule's hydrophobicity.

Aqueous Solubility: The extent to which the compound dissolves in water.

Reactivity Descriptors: Global descriptors like chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify reactivity. mdpi.com

Furthermore, computational tools can assess synthetic accessibility. By analyzing the structure, these programs can suggest potential synthetic routes or identify potential challenges in a proposed synthesis based on known chemical reactions and the reactivity of the functional groups present. Sulfonyl chlorides are valuable intermediates in organic synthesis, and their reactions are well-documented.

Correlation between Computed Parameters and Experimental Observations

A crucial aspect of computational chemistry is validating the theoretical models against experimental data. When experimental data is available, a strong correlation between computed and observed values enhances the predictive power and reliability of the computational model.

For this compound, this could involve:

Comparing Geometries: Comparing the bond lengths and angles from DFT geometry optimization with data from X-ray crystallography.

Matching Spectroscopic Data: Simulating NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions and comparing them to experimentally measured spectra.

Validating Reactivity: Correlating calculated activation energies for a reaction with experimentally determined reaction rates. For example, studies on the solvolysis of various sulfonyl chlorides have provided valuable information about their reaction mechanisms, which can be compared with theoretical models. mdpi.com

When such correlations are established for a class of compounds, the computational models can be used with greater confidence to predict the properties and behavior of new, yet-to-be-synthesized derivatives.

Green Chemistry and Sustainable Methodologies in the Context of Decahydroisoquinoline 2 Sulfonyl Chloride

Development of Solvent-Free or Aqueous Reaction Systems

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, the development of solvent-free or aqueous reaction systems is a key focus of green chemistry. While specific research on the solvent-free synthesis of decahydroisoquinoline-2-sulfonyl chloride is not extensively documented, general methodologies for the synthesis of sulfonyl chlorides in aqueous media provide a viable green alternative.

One promising approach involves the oxidative chlorination of corresponding sulfur compounds in water. For instance, the synthesis of various sulfonyl chlorides has been successfully achieved in aqueous systems, demonstrating the potential to adapt these methods for the decahydroisoquinoline (B1345475) moiety. The hydrolysis of sulfonyl chlorides in aqueous mixtures, such as water-2-propanol, has been studied, indicating the compound's reactivity and stability in such systems, which is crucial for designing aqueous-based syntheses. researchgate.net

The advantages of employing aqueous or solvent-free systems are manifold and include reduced volatile organic compound (VOC) emissions, simplified product isolation, and often milder reaction conditions. The following table illustrates a comparative overview of potential reaction media for the synthesis of sulfonyl chlorides, highlighting the benefits of greener alternatives.

Reaction MediumAdvantagesDisadvantagesRelevance to this compound
Traditional Organic Solvents (e.g., Dichloromethane, Chloroform) Good solubility of reactants, well-established procedures.Toxic, volatile, environmental persistence, costly disposal.Conventional but less sustainable approach.
Aqueous Systems Non-toxic, non-flammable, inexpensive, readily available.Potential for hydrolysis of the sulfonyl chloride product, poor solubility of some organic substrates.A greener alternative, provided reaction conditions are optimized to minimize hydrolysis.
Solvent-Free Systems Eliminates solvent waste, can lead to higher reaction rates, simplified workup.Potential for high viscosity, challenges with heat transfer, may not be suitable for all reaction types.The most environmentally friendly option, potentially applicable through mechanochemical methods.

Use of Non-Toxic and Recyclable Reagents and Catalysts

The selection of reagents and catalysts is another critical aspect of green chemical synthesis. Traditional methods for preparing sulfonyl chlorides often employ hazardous reagents like thionyl chloride or chlorosulfonic acid. google.comnih.gov Green alternatives focus on the use of less toxic and recyclable materials.

In the realm of catalysis, the development of recyclable catalysts is a significant advancement. For reactions involving sulfonyl chlorides, solid-supported catalysts, such as silica-bonded S-sulfonic acid, have been shown to be effective and can be easily recovered and reused multiple times without a significant loss of activity. nih.gov While not directly applied to this compound, these catalytic systems present a template for developing sustainable synthetic routes.

Reagent/CatalystTraditional CounterpartGreen Chemistry AdvantagesPotential Application for this compound
N-Chlorosuccinimide (NCS) Thionyl chloride, PhosgeneLess toxic, byproduct (succinimide) is recyclable. google.comorganic-chemistry.orgA safer alternative for the chlorination step in the synthesis.
Sodium Hypochlorite (B82951) (Bleach) Chlorine gasInexpensive, readily available, environmentally benign. organic-chemistry.orgorganic-chemistry.orgCan be used in the oxidative chlorosulfonation of a suitable precursor.
Silica-Bonded S-Sulfonic Acid Homogeneous acid catalystsRecyclable, easy to separate from the reaction mixture. nih.govCould be employed in derivatization reactions of the target compound.
Heterogeneous Catalysts Homogeneous catalystsEase of separation and recycling, reduced waste generation. google.comApplicable in various synthetic steps to improve sustainability.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

In the synthesis of this compound, strategies to improve atom economy would involve designing synthetic routes that avoid the use of stoichiometric reagents that are not incorporated into the final structure. For example, catalytic methods are inherently more atom-economical than stoichiometric ones.

A notable example of a synthetic strategy with improved environmental credentials is the preparation of sulfonyl chlorides from S-alkylisothiourea salts. google.comorganic-chemistry.org This method avoids the use of foul-smelling thiols and employs readily available and less hazardous starting materials. google.com

Mechanochemical Approaches for Synthesis and Derivatization

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful tool for green synthesis. These reactions are often performed in the absence of solvents or with minimal amounts of liquid (liquid-assisted grinding), thereby significantly reducing solvent waste.

While specific mechanochemical methods for the synthesis of this compound have not been reported, the derivatization of related sulfonamides has been achieved through mechanochemical protocols. researchgate.net This suggests that the derivatization of this compound with various nucleophiles could potentially be carried out using ball milling or other mechanochemical techniques. This approach would not only be solvent-free but could also lead to shorter reaction times and different product selectivities compared to solution-phase reactions.

The application of mechanochemistry could be particularly beneficial for reactions involving solid reactants, leading to a more sustainable and efficient process for creating libraries of decahydroisoquinoline-based sulfonamides for various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Decahydroisoquinoline-2-sulfonyl Chloride, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include solvent choice (e.g., anhydrous dichloromethane or tetrahydrofuran), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate high-purity product . Comparative studies suggest SOCl₂ in refluxing toluene provides higher yields (75–85%) due to improved solubility of intermediates .

Q. Which analytical techniques are prioritized for characterizing this compound, and what spectral markers are diagnostic?

  • Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential. In ¹H NMR, the decahydroisoquinoline core exhibits distinct multiplet signals between δ 1.2–3.0 ppm for saturated cyclohexane-like protons, while the sulfonyl chloride group lacks protons. FT-IR shows strong S=O asymmetric and symmetric stretches at 1365 cm⁻¹ and 1174 cm⁻¹, respectively. Mass spectrometry (EI-MS) should confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl chloride moiety .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Hydrolytic degradation is a major concern; moisture exposure leads to hydrolysis to the sulfonic acid. Regular monitoring via thin-layer chromatography (TLC) or HPLC (C18 column, acetonitrile/water mobile phase) is advised to detect degradation products .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be systematically resolved?

  • Answer : Contradictions often arise from solvent polarity, nucleophile strength, or competing side reactions (e.g., elimination). Design a matrix of experiments varying solvents (polar aprotic vs. nonpolar), nucleophiles (primary/secondary amines), and temperatures. Kinetic studies (e.g., pseudo-first-order rate constants) combined with computational modeling (DFT calculations for transition states) can clarify mechanistic pathways. For example, DMF may accelerate reactions via stabilization of ionic intermediates, while toluene favors SN2 mechanisms .

Q. What strategies enhance regioselectivity when using this compound as a sulfonylation agent in complex substrates?

  • Answer : Steric and electronic directing groups on the substrate can guide sulfonylation. For instance, electron-rich aromatic rings undergo preferential para-substitution. Catalytic systems, such as Lewis acids (e.g., AlCl₃), improve selectivity by activating specific sites. Recent studies on MOF-based catalysts (e.g., ZIF-8) demonstrate enhanced regiocontrol in sulfonylation reactions by confining reactants in nanopores .

Q. How does the stereochemistry of the decahydroisoquinoline core influence the compound’s reactivity in asymmetric synthesis?

  • Answer : The chair conformation of the decahydroisoquinoline ring affects steric accessibility of the sulfonyl chloride group. Molecular dynamics simulations reveal axial vs. equatorial positioning of substituents alters reaction trajectories. For example, axial sulfonyl groups in cis-fused systems exhibit higher reactivity toward bulky nucleophiles due to reduced steric hindrance . Experimental validation via diastereomeric resolution (chiral HPLC) is recommended.

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinities. This compound’s electrophilic sulfonyl group can covalently modify active-site residues (e.g., serine or cysteine). Pair kinetic studies (e.g., IC₅₀ determination) with X-ray crystallography of enzyme-inhibitor complexes to map interaction sites. Control experiments with hydrolyzed sulfonic acid confirm specificity .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference published protocols with in-house reproducibility tests. For example, discrepancies in reaction yields may stem from trace moisture levels; use Karl Fischer titration to quantify water content in solvents .
  • Advanced Instrumentation : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe sulfur oxidation states during reactions, clarifying mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.